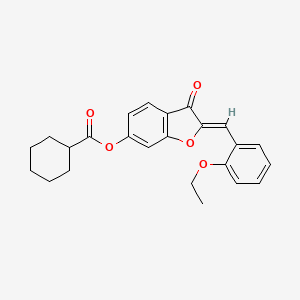
L-Phe-Cit-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phe-Cit-PAB is a dipeptide-based linker used in the design of antibody-drug conjugates (ADCs). This compound is composed of phenylalanine (L-Phe), citrulline (Cit), and para-aminobenzyloxycarbonyl (PAB). It is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in tumor cells, making it a valuable tool in targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phe-Cit-PAB involves several steps:
Protection of Amino Groups: The amino groups of phenylalanine and citrulline are protected using suitable protecting groups such as Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic conditions to yield the free dipeptide.
Attachment of PAB: The PAB moiety is attached to the dipeptide using a suitable linker, often involving carbamate formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used for the coupling and deprotection steps.
Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC).
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Phe-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The primary reaction is the enzymatic cleavage by cathepsin B, which releases the attached drug payload.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Oxidation and Reduction: While less common, the aromatic ring in the PAB moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Cleavage: Cathepsin B in a lysosomal environment (acidic pH).
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products
Cleavage Products: The primary products are the free drug payload and the cleaved dipeptide.
Hydrolysis Products: Amino acids and PAB derivatives.
Oxidation/Reduction Products: Modified aromatic rings in the PAB moiety.
Aplicaciones Científicas De Investigación
L-Phe-Cit-PAB has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells.
Biology: Studied for its role in enzyme-substrate interactions, particularly with cathepsin B.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Mecanismo De Acción
The mechanism of action of L-Phe-Cit-PAB involves:
Targeting: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.
Cleavage: Inside the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell.
Comparación Con Compuestos Similares
Similar Compounds
Val-Cit-PAB: Another dipeptide-based linker used in ADCs, cleaved by cathepsin B.
Phe-Lys-PAB: A similar linker with phenylalanine and lysine, also used in ADCs.
Uniqueness
L-Phe-Cit-PAB is unique due to its specific cleavage by cathepsin B, providing high specificity and stability in the bloodstream. This makes it particularly effective in targeting tumor cells while minimizing off-target effects .
Propiedades
Fórmula molecular |
C22H29N5O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31) |
Clave InChI |
UQJFJUGSDNWGMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15111115.png)
![4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15111134.png)
![2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
![methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate](/img/structure/B15111139.png)
![4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15111140.png)
methanone](/img/structure/B15111141.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15111144.png)

![1-Propanone, 2-[[2-[(2-hydroxyethyl)amino]-5-quinolinyl]oxy]-1-[(2R)-4-(1-isoquinolinyl)-2-methyl-1-piperazinyl]-, (2S)-](/img/structure/B15111153.png)
![ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B15111165.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)
![5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B15111180.png)
![ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B15111186.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B15111194.png)
